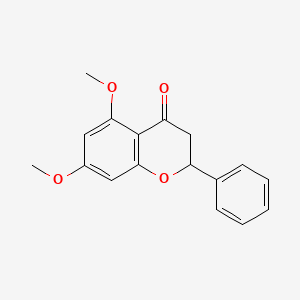

5,7-Dimethoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone is a methylated flavanone, a class of flavonoids recognized for their diverse pharmacological potential. While its close structural relative, 5,7-dimethoxyflavone, is more widely studied and abundant, this compound has been identified in select natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed protocols for its isolation and semi-synthesis, and an exploration of its potential biological activities through relevant signaling pathways.

Natural Sources of this compound

The primary documented natural source of this compound is the rhizome of Boesenbergia rotunda, a member of the ginger family (Zingiberaceae) commonly known as fingerroot or Chinese ginger. While other flavonoids are more abundant in this plant, this compound has been successfully identified as one of its constituents.

Quantitative Data on Flavonoid Content in Boesenbergia rotunda

Quantitative data for this compound specifically is limited in the available literature. However, studies on the yields of other major flavonoids from Boesenbergia rotunda provide a valuable reference for extraction efficiency.

| Plant Material | Extraction Method | Flavonoid Isolated | Yield | Reference |

| Boesenbergia rotunda rhizomes | Maceration with petroleum ether followed by recrystallization | Pinostrobin | 2.36% (of crude precipitate) | [1] |

| Boesenbergia rotunda rhizomes | Not specified | Total of 5 selected flavonoids | 12975.52 ± 71.78 µg/g dry weight | [2] |

Experimental Protocols

Given the limited availability of specific isolation protocols for this compound, this guide provides a generalized method for flavonoid extraction from Boesenbergia rotunda rhizomes, which can be adapted for the targeted isolation of this compound. Additionally, a protocol for the semi-synthesis of this compound from the more abundant 5,7-dimethoxyflavone is detailed.

Protocol 1: Isolation of Flavonoids from Boesenbergia rotunda Rhizomes (General Method)

This protocol is a composite of standard methods for flavonoid extraction from Boesenbergia rotunda. Further chromatographic separation would be required to isolate this compound.

1. Plant Material Preparation:

-

Obtain fresh rhizomes of Boesenbergia rotunda.

-

Wash the rhizomes thoroughly with water to remove any soil and debris.

-

Slice the rhizomes into thin pieces and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the dried powder with a suitable solvent. Common solvents for flavonoid extraction include ethanol, methanol, or hexane. Maceration or Soxhlet extraction can be employed.

-

Maceration: Soak the powdered rhizomes in the chosen solvent (e.g., 95% ethanol) in a sealed container for 24-72 hours at room temperature with occasional agitation. Repeat the process multiple times with fresh solvent to ensure complete extraction.

-

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

-

Subject the fractions to column chromatography over silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different flavonoid constituents.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purification of the desired fractions can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: Semi-synthesis of this compound via Catalytic Hydrogenation of 5,7-Dimethoxyflavone

This method is based on the general principle of reducing the C2-C3 double bond of a flavone to yield a flavanone.

1. Materials and Reagents:

-

5,7-Dimethoxyflavone (starting material)

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

2. Procedure:

-

Dissolve a known amount of 5,7-dimethoxyflavone in ethanol in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC. The flavanone product will have a different Rf value than the starting flavone.

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.

Signaling Pathways and Biological Activity

Direct studies on the specific signaling pathways modulated by this compound are scarce. However, due to its structural similarity to 5,7-dimethoxyflavone, it is plausible that it exhibits comparable biological activities. The bioactivity of flavones and flavanones can differ based on the saturation of the C2-C3 bond, which affects the planarity of the molecule and its interaction with biological targets.

The related compound, 5,7-dimethoxyflavone, has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: 5,7-Dimethoxyflavone has been reported to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. 5,7-Dimethoxyflavone has been shown to modulate MAPK signaling.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a critical pathway in regulating cell survival, growth, and proliferation. Flavonoids are known to interact with components of this pathway.

Further research is necessary to elucidate the specific effects of this compound on these and other signaling pathways to fully understand its therapeutic potential.

References

Synthesis and Characterization of 5,7-Dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavonoid derivative belonging to the flavanone subclass. As a methylated flavanone, it exhibits enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes established experimental protocols, tabulated spectral data for robust identification, and a discussion of its known biological activities, with a focus on the underlying signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.

Synthesis Workflow

The general workflow for the synthesis of this compound is illustrated below. The process begins with the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then subjected to acid-catalyzed cyclization to yield the target compound.

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

-

Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add benzaldehyde (1.1 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is acidic.

-

The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Cyclization of Chalcone)

-

Dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) from the previous step in ethanol or a suitable solvent mixture.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux the mixture for 2-6 hours. The progress of the cyclization should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The solid precipitate, this compound, is collected by filtration.

-

Wash the solid with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.

-

The crude flavanone is dried and purified by recrystallization, typically from ethanol or methanol, to yield pure crystals.

Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The quantitative data are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 108-110 °C | N/A |

Spectroscopic Data

The structural elucidation is primarily based on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.45-7.35 | m | - | H-2', H-3', H-4', H-5', H-6' |

| 6.15 | d | 2.3 | H-8 |

| 6.08 | d | 2.3 | H-6 |

| 5.40 | dd | 13.0, 3.0 | H-2 |

| 3.85 | s | - | 7-OCH₃ |

| 3.81 | s | - | 5-OCH₃ |

| 3.05 | dd | 17.0, 13.0 | H-3 (ax) |

| 2.85 | dd | 17.0, 3.0 | H-3 (eq) |

Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 190.5 | C-4 |

| 162.5 | C-7 |

| 160.1 | C-5 |

| 158.8 | C-8a |

| 138.5 | C-1' |

| 128.8 | C-3', C-5' |

| 128.6 | C-4' |

| 126.2 | C-2', C-6' |

| 105.5 | C-4a |

| 93.8 | C-6 |

| 92.7 | C-8 |

| 79.2 | C-2 |

| 55.9 | 7-OCH₃ |

| 55.5 | 5-OCH₃ |

| 45.8 | C-3 |

Table 2.3: Mass Spectrometry and UV-Vis Data

| Technique | Data |

|---|---|

| Mass (GC-MS) | m/z 284 [M]⁺, 180, 152, 122[1] |

| UV-Vis (MeOH) | λmax at 288 nm and 325 nm |

Biological Activity and Signaling Pathways

While this compound itself is an object of study, its oxidized counterpart, 5,7-dimethoxyflavone (DMF), has been more extensively investigated for its biological activities. DMF has demonstrated significant potential in mitigating sarcopenia (age-related muscle loss) and exerting anti-inflammatory effects. These activities are attributed to its ability to modulate key intracellular signaling pathways.

Anti-Sarcopenia Effects via PI3K/Akt/mTOR Pathway

5,7-Dimethoxyflavone has been shown to suppress sarcopenia by promoting muscle protein synthesis and inhibiting degradation.[2] It achieves this by stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis. Simultaneously, activated Akt phosphorylates and inhibits Forkhead box O (FoxO) proteins, preventing the transcription of genes involved in muscle atrophy.

Anti-Inflammatory Effects via NF-κB Pathway

Chronic inflammation is a key driver of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the degradation of the inhibitor of κB (IκBα), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. 5,7-Dimethoxyflavone has been shown to alleviate inflammatory responses by downregulating this pathway, thereby reducing the production of these inflammatory cytokines.

Conclusion

This compound can be reliably synthesized and purified through well-established organic chemistry protocols. Its structure is unequivocally confirmed by a combination of spectroscopic techniques, providing a clear analytical fingerprint for researchers. The biological activities associated with its flavone analogue, particularly in the realms of muscle health and inflammation, highlight the therapeutic potential of this structural class. The modulation of fundamental signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these effects, underscoring the value of this compound and related compounds as lead structures in modern drug discovery and development.

References

- 1. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxychalcone and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of 5,7-Dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its principal pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic properties. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for the cited assays, and visualizes the implicated molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of biological activities. Among them, methylated flavonoids such as this compound have shown enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[1] This compound has demonstrated significant potential in modulating key cellular processes involved in inflammation, cancer progression, and neurodegeneration. This guide aims to consolidate the current scientific knowledge on this compound's biological activities, with a focus on its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its structurally related flavone, 5,7-Dimethoxyflavone, which is often studied for similar purposes.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | 25 µM | [1][2][3] |

| 5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6) | HepG2 (Liver Cancer) | Cytotoxicity Assay | 36.38 and 25.34 µg/mL, respectively | [2] |

| 5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6) | T47D (Breast Cancer) | Cytotoxicity Assay | 41.66 and 22.94 µg/mL, respectively |

Table 2: Anti-inflammatory Activity

| Compound | Model | Endpoint Assessed | Quantitative Result | Reference |

| 5,7-Dimethoxyflavone | Rat Paw Edema | Edema Reduction | Comparable to aspirin | |

| 5,7-Dimethoxyflavone | Rat Pleurisy Model | Prostaglandin Biosynthesis | Markedly inhibited | |

| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | NO, PGE2, TNF-α, IL-1β Production | Effective reduction |

Table 3: Neuroprotective Activity

| Compound | Model | Neurotoxic Insult | Concentration/Dose | Endpoint Assessed | Quantitative Result | Reference |

| 5,7-Dimethoxyflavone | Memory-impaired Mice | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | Aβ, IL-1β, IL-6, TNF-α levels | Significantly reduced | |

| 5,7-Dimethoxyflavone | Memory-impaired Mice | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | BDNF level | Significantly increased |

Table 4: Other Biological Activities

| Compound | Activity | Model | Concentration/Dose | Key Finding | Reference |

| 5,7-Dimethoxyflavone | Anti-obesity | 3T3-L1 Adipocytes | 0-20 μM | Inhibits lipid accumulation | |

| 5,7-Dimethoxyflavone | Anti-obesity | High-Fat Diet Mice | 50 mg/kg/day | Decreases body weight gain | |

| 5,7-Dimethoxyflavone | Anti-sarcopenic | Aged Mice | 25 and 50 mg/kg | Increased grip strength and muscle volume | |

| 5,7-Dimethoxyflavone | Enzyme Inhibition | Cytochrome P450 3As | - | Markedly decreases expression | |

| 5,7-Dimethoxyflavone | BCRP Inhibition | - | - | Potent inhibitor |

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of 5,7-Dimethoxyflavone are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways. In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators. 5,7-Dimethoxyflavone inhibits this cascade, resulting in reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β.

Caption: Inhibition of NF-κB and MAPK pathways by 5,7-Dimethoxyflavone.

Anticancer Signaling

In cancer cells, 5,7-Dimethoxyflavone has been shown to induce apoptosis and inhibit proliferation. One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential and subsequent apoptosis. It can also cause cell cycle arrest, preventing cancer cells from dividing. Furthermore, it has been suggested to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

References

Anticancer Properties of 5,7-Dimethoxyflavanone Against HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anticancer properties of 5,7-Dimethoxyflavanone (DMF) against the human hepatocellular carcinoma cell line, HepG2. The information presented is synthesized from published scientific literature, focusing on the cytotoxic and apoptotic effects of this methylated flavanone.

Executive Summary

This compound, a natural flavonoid, has demonstrated significant anticancer activity against HepG2 liver cancer cells. The primary mechanism of action involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. Furthermore, this compound has been shown to induce cell cycle arrest, contributing to its overall cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound in HepG2 cells has been established at 25 µM[1][2][3][4][5].

Data Presentation

The following tables summarize the quantitative data reported on the effects of this compound on HepG2 cells.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Compound | Cell Line | Assay | IC50 | Time Point | Reference |

| This compound | HepG2 | MTT Assay | 25 µM | 48h |

Table 2: Mechanistic Effects of this compound on HepG2 Cells

| Parameter | Concentration | Time Point | Observed Effect | Quantitative Data | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | 25 µM | 48h | Significant Reduction | ~37% decrease compared to control | |

| Reactive Oxygen Species (ROS) Generation | 25 µM | 12h - 72h | Significant Increase | Data not available (described as a considerable upsurge) | |

| Cell Cycle Arrest | 10 µM, 25 µM, 50 µM | 48h | Dose-dependent increase in Sub-G1 population | Specific percentages not available | |

| Apoptosis | 10 µM, 25 µM, 50 µM | 48h | Dose-dependent increase in nuclear fragmentation | Data not available (qualitatively observed via DAPI staining) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

-

Cell Line: HepG2 (Human Hepatocellular Carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.

MTT Assay for Cell Viability

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

DAPI Staining for Apoptosis

-

Seed HepG2 cells on sterile glass coverslips in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Treat the cells with different concentrations of this compound for 48 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes in the dark.

-

Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Flow Cytometry for Cell Cycle Analysis

-

Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Reactive Oxygen Species (ROS) Detection

-

Treat HepG2 cells with this compound for the desired time.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)

-

Treat HepG2 cells with this compound.

-

Harvest the cells and incubate with 5 µg/mL of the cationic dye JC-1 for 20 minutes at 37°C.

-

Wash the cells with PBS and resuspend in PBS.

-

Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (525 nm). The ratio of red to green fluorescence is used to determine the change in ΔΨm.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells

Caption: Proposed mechanism of this compound-induced apoptosis in HepG2 cells.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. docs.research.missouri.edu [docs.research.missouri.edu]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Effects of 5,7-Dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a multitude of diseases. Flavonoids, a class of polyphenolic compounds found in plants, are widely investigated for their therapeutic properties, including anti-inflammatory activities[1][2]. 5,7-Dimethoxyflavanone (5,7-DMF) is a polymethoxylated flavone that has demonstrated significant anti-inflammatory potential in various preclinical, in vitro models[3]. This document provides a comprehensive technical overview of the in vitro anti-inflammatory effects of 5,7-DMF, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response[3][4].

Mechanism of Action: Core Signaling Pathways

In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have elucidated the primary molecular mechanisms by which 5,7-DMF exerts its anti-inflammatory effects. LPS, a component of Gram-negative bacteria cell walls, triggers a powerful inflammatory cascade by activating Toll-like Receptor 4 (TLR4), which subsequently initiates downstream signaling through the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this cascade. It reduces the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the NF-κB p65 subunit. This action effectively suppresses the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) family—which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—is another critical signaling nexus activated by LPS. Phosphorylation and activation of these kinases lead to the activation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes. Studies indicate that 5,7-DMF can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby contributing to its anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of 5,7-DMF has been quantified by measuring its ability to inhibit the production of key inflammatory mediators in vitro.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Line | Inducer | Effect | Quantitative Data | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Inhibition | Potent inhibition observed. | |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Inhibition | Significant inhibition reported. | |

| iNOS Expression | RAW 264.7 Macrophages | LPS | Downregulation | Expression levels reduced. | |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Downregulation | Expression levels reduced. |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, which often focuses on qualitative effects or related analogues. However, the compound is consistently described as a potent inhibitor.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell Line / Model | Inducer | Effect | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated macrophages | LPS | Inhibition of production | |

| Interleukin-1β (IL-1β) | LPS-stimulated macrophages | LPS | Inhibition of production | |

| Interleukin-6 (IL-6) | LPS-stimulated macrophages | LPS | Inhibition of production | |

| Interleukin-8 (IL-8) | Human Skin Fibroblasts | UVB | Suppression |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the anti-inflammatory properties of compounds like 5,7-DMF. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow involves cell culture, treatment with the test compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a specific density (e.g., 1 x 10⁴ cells/well for 96-well plates) and allowed to adhere for 2-24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of 5,7-DMF (dissolved in DMSO, with final DMSO concentration typically <0.1%). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included. The cells are then incubated for a specified period (e.g., 16-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Procedure: a. After incubation, collect 100 µL of culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess reagent (a 1:1 mixture of 0.5% sulfanilic acid in 2.5% phosphoric acid and 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. c. Incubate at room temperature for 10 minutes in the dark. d. Measure the absorbance at approximately 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Cytokine and PGE2 Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) or PGE2 in the culture supernatant.

-

Procedure: a. Use commercially available ELISA kits specific for the cytokine or mediator of interest. b. Follow the manufacturer's protocol, which typically involves adding the collected supernatants to microplate wells pre-coated with a capture antibody. c. After a series of incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate. d. The resulting color change is proportional to the amount of the target protein, which is measured via absorbance and quantified against a standard curve.

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phospho-IκBα, total-IκBα) in cell lysates.

-

Procedure: a. Lysis: After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. b. Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay. c. Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Blocking & Probing: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Normalization: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis is used to quantify the relative protein expression.

Conclusion and Future Directions

This compound consistently demonstrates significant anti-inflammatory properties in a variety of in vitro models. Its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines is well-documented. The underlying mechanism is primarily attributed to the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

While the qualitative effects are clear, future research should focus on establishing precise quantitative measures, such as IC50 values, across a standardized set of assays to allow for more direct comparisons with other anti-inflammatory agents. Further investigation into its effects on other inflammatory pathways (e.g., JAK-STAT) and its potential to modulate the inflammasome could provide a more complete picture of its therapeutic potential. Elucidating the specific molecular targets within these pathways will be crucial for optimizing its structure and advancing its development as a potential therapeutic agent for inflammation-related diseases.

References

- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. benchchem.com [benchchem.com]

5,7-Dimethoxyflavanone: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid that has demonstrated significant potential as an anticancer agent. As a methylated flavone, DMF exhibits enhanced stability in vivo, making it a promising candidate for further investigation and development. This technical guide provides an in-depth overview of the core mechanisms through which DMF exerts its effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug discovery.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Citation(s) |

| HepG2 | Liver Cancer | 25 | [1][2] |

Note: Data for a broader range of cancer cell lines for this compound is still emerging. The table will be updated as more information becomes available.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with critical signaling cascades that promote tumor growth.

Apoptosis Induction

A key mechanism of DMF's anticancer activity is the induction of apoptosis. This process is initiated through the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential (ΔΨm).[1] This mitochondrial dysfunction triggers the intrinsic apoptotic pathway.

Key Molecular Events in DMF-Induced Apoptosis:

-

Upregulation of Pro-Apoptotic Proteins: Studies on structurally similar flavonoids have shown an increase in the expression of pro-apoptotic proteins like Bax.

-

Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 has been observed.[3]

-

Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and eventual cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 and sub-G1 phases, in cancer cells.[1] This prevents the cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation. The arrest in the sub-G1 phase is often indicative of apoptotic cells with fragmented DNA.

Modulation of Signaling Pathways

DMF's anticancer effects are also mediated by its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

Preclinical studies suggest that this compound can inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components like Akt and mTOR, DMF can suppress these pro-survival signals.

NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. DMF can inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity. This inhibition can lead to a decrease in the expression of downstream targets like Chemokine (C-C motif) ligand 2 (CCL2), which is involved in creating an immunosuppressive tumor microenvironment.

References

The Structure-Activity Relationship of 5,7-Dimethoxyflavanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,7-dimethoxyflavanone derivatives. It explores their diverse pharmacological activities, summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the flavanone scaffold.

Introduction: The Therapeutic Potential of this compound

Flavanones, a major class of flavonoids, are naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] Their basic structure, a 2-phenyl-benzopyran-4-one skeleton, provides a versatile scaffold for medicinal chemistry.[1] Among these, 5,7-dimethoxyflavone (5,7-DMF) and its derivatives have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antidiabetic properties.[2][3][4]

The methoxy groups at the 5 and 7 positions of the A-ring are crucial for the bioactivity of these compounds. Strategic modifications to this core structure, particularly on the B-ring, have been shown to significantly modulate their therapeutic efficacy. Understanding the structure-activity relationship—how specific structural features of these molecules influence their biological actions—is paramount for designing and synthesizing novel derivatives with enhanced potency and selectivity. This guide synthesizes current research to provide a clear framework for these SAR principles.

Core Chemical Structure

The foundational molecule for the derivatives discussed is this compound. Its chemical structure consists of two aromatic rings (A and B) connected by a heterocyclic C ring. The numbering of the carbon atoms is crucial for describing the positions of various substituents.

Biological Activities and Structure-Activity Relationship Insights

The pharmacological effects of this compound derivatives are intrinsically linked to their molecular structure. The following sections dissect the SAR for key biological activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, comparable to aspirin in some models, by inhibiting the production of pro-inflammatory mediators. Its mechanism often involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

SAR studies reveal that:

-

A-Ring Substitution: The presence of methoxy groups at the 5 and 7 positions is a key determinant of activity. However, in some derivatives, their addition can slightly decrease the nitric oxide (NO) inhibition capacity.

-

B-Ring Substitution: The position and nature of substituents on the B-ring are critical.

-

A carboxyl group in the meta-position (2'-position) of the B-ring, as seen in 2′-carboxy-5,7-dimethoxy-flavanone, enhances biological activity.

-

Halogen substituents , such as a bromo group at the para-position (4'-position), tend to result in less active compounds compared to those with a carboxyl group.

-

Anticancer Activity

5,7-Dimethoxyflavone has shown potent cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The primary mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the reduction of the mitochondrial membrane potential.

Key SAR observations include:

-

Derivatives with methoxylation on the B-ring are suggested to possess anticancer properties.

-

The number and position of methoxyl groups on both A and B rings significantly influence antiproliferative activity. For instance, 5,7,4′-trimethoxyflavone also exhibits strong inhibitory activities.

Neuroprotective Activity

5,7-Dimethoxyflavone is a promising neuroprotective agent. Studies in mouse models of memory impairment have shown it can reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and increase brain-derived neurotrophic factor (BDNF) levels. It is also a potent inhibitor of the BACE1 enzyme, a key target in Alzheimer's disease therapy.

Butyrylcholinesterase (BChE) Inhibitory Activity

Inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. 5,7-Dimethoxyflavone has been identified as an effective BChE inhibitor. The lipophilic nature of the methoxy groups is thought to contribute to this activity. The poor water solubility of 5,7-DMF can be a challenge, but formulation with carriers like hydroxypropyl-β-cyclodextrin has been shown to enhance both solubility and BChE inhibitory activity.

Antimicrobial Activity

While natural flavanones have shown some bacteriostatic effects, synthetic derivatives of the flavanone scaffold often exhibit enhanced antimicrobial properties. SAR studies on related 5,7-dihydroxyflavanone derivatives indicate that the introduction of halogen atoms to the structure can significantly boost antimicrobial efficacy against Gram-positive bacteria and certain Gram-negative bacteria.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of the bioactivity of this compound and its derivatives.

Table 1: Anti-inflammatory and Anticancer Activity of Flavanone Derivatives

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| 5,7-Dimethoxyflavone | Anticancer | HepG2 Liver Cancer Cells | 25 µM | |

| Flavanone (4G) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 0.603 µg/mL | |

| 2′-carboxy-5,7-dimethoxy-flavanone (4F) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 0.906 µg/mL | |

| 4′-bromo-5,7-dimethoxy-flavanone (4D) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 1.030 µg/mL | |

| 2′-carboxyflavanone (4J) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 1.830 µg/mL | |

| Pinocembrin (5,7-dihydroxyflavanone) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 203.60 µg/mL |

Table 2: Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in STZ-Induced Diabetic Rats

| Treatment Group | Dose | Change in Blood Glucose | Change in Plasma Insulin | Change in Total Cholesterol | Change in Triglycerides | Reference |

| Diabetic Control | - | Significant Increase | Significant Decrease | Significant Increase | Significant Increase | |

| 5,7-Dimethoxyflavone | 50 mg/kg | Significant Decrease | 22.67% Increase | Significant Decrease | Significant Decrease | |

| 5,7-Dimethoxyflavone | 100 mg/kg | 64.01% Decrease | 63.08% Increase | Significant Decrease | Significant Decrease |

Experimental Protocols

Detailed and reproducible methodologies are essential for SAR studies. The following sections outline the protocols for key experiments cited in the literature.

General Synthesis of Flavanone Derivatives

The synthesis of flavanone derivatives is often achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.

-

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate:

-

An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde.

-

The condensation is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in a solvent like methanol.

-

The reaction mixture is stirred for a specified period (e.g., 16 hours) to yield the chalcone derivative.

-

-

Step 2: Cyclization to Flavanone:

-

The purified chalcone intermediate is dissolved in a suitable solvent (e.g., methanol).

-

A catalyst, such as sodium acetate (NaOAc), is added, and the mixture is refluxed for approximately 24 hours to induce cyclization.

-

The resulting flavanone is then purified, typically by recrystallization or column chromatography.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Griess Test: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to untreated (LPS only) controls. The IC50 value is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key processes and relationships relevant to the SAR of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Modulation of NF-κB and MAPK pathways by this compound derivatives.

Caption: Apoptosis induction pathway as a mechanism of anticancer activity.

Caption: Logical flow of structure modifications to anti-inflammatory activity.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. Structure-activity relationship studies have illuminated several key principles for optimizing its biological effects. Specifically, the methoxy groups on the A-ring are fundamental to its broad activity, while targeted modifications of the B-ring—such as the addition of carboxyl groups—can significantly enhance anti-inflammatory potency. Conversely, the introduction of para-halogen substituents may be less beneficial for this particular activity. The mechanisms of action, including the modulation of critical signaling pathways like NF-κB and MAPK and the induction of apoptosis in cancer cells, provide a solid foundation for further research. This guide provides the quantitative data, experimental frameworks, and conceptual visualizations necessary to accelerate the rational design of next-generation this compound-based drugs.

References

- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dimethoxyflavanone: From Traditional Remedy to Modern Drug Discovery

An In-depth Technical Guide on its Discovery, History, and Scientific Validation

Abstract

5,7-Dimethoxyflavanone, a significant bioactive flavonoid, has a rich history rooted in traditional medicine, primarily through the use of plants like Kaempferia parviflora, commonly known as black ginger.[1] This technical guide provides a comprehensive overview of the discovery and historical use of this compound, alongside a detailed exploration of the scientific evidence that has elucidated its pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental protocols used to validate its traditional applications, quantitative data from key studies, and the molecular signaling pathways through which it exerts its effects.

Discovery and History in Traditional Medicine

The journey of this compound is intrinsically linked to the ethnobotanical use of the plants in which it is found. While the precise date of its first chemical isolation and characterization is not prominently documented in a singular historical record, its presence was confirmed through modern analytical techniques in various medicinal plants.

Traditional Roots in Southeast Asian Medicine

The primary source of this compound is the rhizome of Kaempferia parviflora (black ginger), a plant native to Thailand.[2] In Thai traditional medicine, "Krachai Dum" has been used for centuries for a variety of purposes:

-

Vitality and Tonic: It is traditionally consumed to enhance physical vitality and as a general tonic.[2]

-

Gastrointestinal Health: The rhizomes have been used to treat digestive disorders, including stomachaches and ulcers.[1][3]

-

Inflammation and Pain: It has been a traditional remedy for inflammatory conditions and to alleviate pain.

-

Metabolic Ailments: Traditional use also points towards its application in managing metabolic issues.

The Hmong people have a history of using the root of Kaempferia parviflora, either fresh or as a poultice, to treat stomach ailments and bruises. The leaves are also used in cooking, often with chicken, or macerated in alcohol as a tonic.

Isolation and Chemical Synthesis

Scientific investigation into the chemical constituents of traditionally used plants led to the isolation and identification of this compound. While early isolations are not well-documented with specific dates, modern phytochemical studies have consistently identified it as a key component of Kaempferia parviflora and other plants like Boesenbergia rotunda.

The chemical synthesis of this compound has also been achieved through various routes, often starting from phloroacetophenone. One common synthetic approach involves the cyclization of a corresponding chalcone, 4',6'-dimethoxy-2'-hydroxychalcone, in the presence of an acid or base. Another synthetic method involves the use of iodine in dimethyl sulfoxide (DMSO) to facilitate the conversion of the chalcone to the flavanone. These synthetic pathways have been crucial for producing the compound in larger quantities for pharmacological research, allowing for a more controlled investigation of its biological activities.

Pharmacological Activities and Mechanisms of Action

Modern scientific research has validated many of the traditional uses of plants containing this compound, attributing these effects to its diverse pharmacological activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

-

Inhibition of Pro-inflammatory Mediators: It has been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Effects on Metabolic Disorders

Aligning with its traditional use for metabolic ailments, this compound has shown potential in managing metabolic syndrome.

-

Anti-obesity Effects: In high-fat diet-induced obese mice, administration of Kaempferia parviflora extract, rich in this compound, has been shown to reduce body weight gain and improve lipid profiles.

-

Antidiabetic Properties: It has been observed to improve insulin sensitivity and glucose uptake in adipocytes.

Neuroprotective Effects

Emerging research suggests that this compound possesses neuroprotective properties, potentially through its anti-inflammatory and antioxidant actions within the central nervous system.

Quantitative Data from Key Studies

The following tables summarize quantitative data from various preclinical studies, providing a comparative look at the efficacy of this compound in different experimental models.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosing Regimen | Key Outcomes | Efficacy Compared to Control |

| Carrageenan-induced rat paw edema | 75-150 mg/kg | Reduction in paw edema volume. | Comparable effect to aspirin. |

| Carrageenan-induced pleurisy in rats | 75-150 mg/kg | Reduced exudate volume and inhibited prostaglandin production. | Significant inhibition. |

| Yeast-induced hyperthermia in rats | 75-150 mg/kg | Reduction in rectal temperature. | Marked lowering of temperature. |

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Assay | IC50 Value |

| HepG2 (Liver Cancer) | MTT Assay | 25 µM |

Table 3: Effects on Metabolic Parameters in Streptozotocin-Induced Diabetic Rats

| Parameter | Dose of this compound | Percentage Change Compared to Diabetic Control |

| Plasma Insulin | 50 mg/kg | +22.67% |

| 100 mg/kg | +63.08% | |

| Glycosylated Hemoglobin | 50 mg/kg | -50% |

| 100 mg/kg | -49.17% | |

| Serum Triglycerides | 50 mg/kg & 100 mg/kg | Significant reduction |

| Serum Total Cholesterol | 50 mg/kg & 100 mg/kg | Significant reduction |

| Serum LDL-C | 50 mg/kg & 100 mg/kg | Significant reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is used to determine the levels of total and phosphorylated proteins in a signaling pathway.

-

Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Dosing:

-

Administer this compound (e.g., 75-150 mg/kg, orally) or a vehicle control to rats.

-

A positive control group receiving a standard anti-inflammatory drug (e.g., aspirin) should be included.

-

-

Induction of Edema:

-

One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Anti-inflammatory Signaling Cascade

This compound inhibits the inflammatory response primarily by targeting the NF-κB and MAPK signaling pathways.

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of 5,7-Dimethoxyflavanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities.[1][2] Found in various plant species, it is being investigated for applications in pharmaceuticals and functional foods.[3][4] Accurate and reliable quantitative analysis of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[5]

This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate HPLC-UV method for the determination of this compound. The method is suitable for the quantification of this compound in bulk drug substances and finished dosage forms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in Methanol, DMSO |

| UV max | 212, 264, 306 nm |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

HPLC grade water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Mobile Phase Composition | Acetonitrile: 0.1% Formic acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 264 nm |

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and then dilute with the mobile phase to a final concentration within the linear range of the method. For formulated products, an extraction step may be necessary. A general procedure for solid dosage forms is as follows:

-

Weigh and finely powder a representative number of units (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

-

Transfer to a volumetric flask and add methanol to about 70% of the volume.

-

Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

-

Linearity: The linearity of the method is evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) is calculated.

-

Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD is calculated.

-

-

Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

-

-

Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation |

Table 3: Precision Data

| Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | |

| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |

| Observed Value |

Table 4: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | |||

| 100% | |||

| 120% | |||

| Acceptance Criteria | 98.0% - 102.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantitation (LOQ) |

Visualizations

Caption: Workflow for HPLC-UV analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5,7-Dimethoxyflavanone using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the in vitro cytotoxic properties of 5,7-Dimethoxyflavanone (DMF) utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document outlines the scientific background, a detailed experimental protocol, data presentation guidelines, and crucial considerations for accurate and reproducible results.

Introduction

This compound (DMF) is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties.[1] Assessing the cytotoxic effects of DMF on various cell lines is a fundamental step in evaluating its potential as a therapeutic agent. The MTT assay is a widely used colorimetric method to quantify cell viability and proliferation. The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Mechanism of this compound Cytotoxicity

Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[1] One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential.[2][3] Furthermore, DMF can cause cell cycle arrest, specifically at the sub-G1 phase, and trigger apoptosis in a dose-dependent manner.[2] Studies have also implicated the activation of the endoplasmic reticulum stress pathway in DMF-induced apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes reported IC50 values for DMF in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Liver Cancer | 25 | |

| T47D | Breast Cancer | 22.94 (for a derivative) |

Note: The IC50 value for T47D cells is for a derivative of 5,7-Dimethoxyflavone.

Experimental Protocols

MTT Assay Protocol for this compound

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

-

This compound (DMF)

-

Dimethyl sulfoxide (DMSO) for dissolving DMF

-

Target cancer cell lines (e.g., HepG2)

-